1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS No.: 941988-54-1
Cat. No.: VC4266854
Molecular Formula: C20H23N3O3
Molecular Weight: 353.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941988-54-1 |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.422 |
| IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-[(3-methoxyphenyl)methyl]urea |
| Standard InChI | InChI=1S/C20H23N3O3/c1-25-11-10-23-14-18(17-8-3-4-9-19(17)23)22-20(24)21-13-15-6-5-7-16(12-15)26-2/h3-9,12,14H,10-11,13H2,1-2H3,(H2,21,22,24) |
| Standard InChI Key | KUQGYFSGYXCVBZ-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC |
Introduction
Potential Applications
Urea derivatives are known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors and anticancer agents. For instance, diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines . Similarly, thiourea derivatives have been studied for their urease inhibitory activity .
Synthesis and Characterization
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, a plausible synthetic route might involve the reaction of 3-methoxybenzylamine with an isocyanate derived from the 2-methoxyethyl-substituted indole.
| Step | Reaction | Conditions |
|---|---|---|
| 1. Preparation of Isocyanate | Reaction of 2-methoxyethyl-substituted indole with phosgene or a safer alternative | Inert atmosphere, low temperature |
| 2. Urea Formation | Reaction of 3-methoxybenzylamine with the prepared isocyanate | Solvent like dichloromethane or tetrahydrofuran |
Biological Evaluation
While specific biological data for 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not available, related compounds have shown promising activities. For example, urea derivatives have been evaluated for their anticancer properties, demonstrating significant antiproliferative effects .
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